molecular formula C9H13NO2 B14280462 2-(Ethoxymethylidene)-3-oxohexanenitrile CAS No. 138133-96-7

2-(Ethoxymethylidene)-3-oxohexanenitrile

Cat. No.: B14280462
CAS No.: 138133-96-7
M. Wt: 167.20 g/mol
InChI Key: UAOIJYQZUDQMDS-UHFFFAOYSA-N
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Description

2-(Ethoxymethylidene)-3-oxohexanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of an ethoxymethylidene group attached to a 3-oxohexanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylidene)-3-oxohexanenitrile can be achieved through several methods. One common approach involves the reaction of ethyl orthoformate, ethyl malonate, and acetic anhydride in the presence of zinc chloride. The reaction mixture is heated under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylidene)-3-oxohexanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles to form substituted products.

    Cyclization: Forms heterocyclic compounds when reacted with appropriate reagents.

    Condensation: Participates in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Cyclization Agents: Aminoazoles and other nitrogen-containing compounds.

    Condensation Reagents: Aldehydes and ketones.

Major Products Formed

Scientific Research Applications

2-(Ethoxymethylidene)-3-oxohexanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylidene)-3-oxohexanenitrile involves its interaction with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s reactivity is influenced by the presence of the ethoxymethylidene group, which can stabilize or destabilize intermediates during reactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-ethoxymethylidenemalonate
  • Ethyl 2-ethoxymethylidenecyanoacetate
  • Ethyl 2-benzoyl-3-ethoxyprop-2-enoate

Uniqueness

2-(Ethoxymethylidene)-3-oxohexanenitrile is unique due to its specific structural features, which confer distinct reactivity patterns compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic organic chemistry .

Properties

CAS No.

138133-96-7

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-(ethoxymethylidene)-3-oxohexanenitrile

InChI

InChI=1S/C9H13NO2/c1-3-5-9(11)8(6-10)7-12-4-2/h7H,3-5H2,1-2H3

InChI Key

UAOIJYQZUDQMDS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(=COCC)C#N

Origin of Product

United States

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